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Compound of Interest

Compound Name:
(R)-8-Azido-2-(Fmoc-

amino)octanoic acid

Cat. No.: B115370 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a synthetic, unnatural amino acid that serves as

a versatile building block in modern drug discovery. Its structure incorporates two key

functionalities that enable advanced biochemical applications:

Fmoc-protected α-amino group: This feature allows for its direct use in standard Fmoc-based

Solid-Phase Peptide Synthesis (SPPS), enabling its precise incorporation at any desired

position within a peptide sequence.[1][2] The Fmoc group is a temporary protecting group

removed under mild basic conditions, making it compatible with a wide range of other

protecting groups used for natural amino acid side chains.[3][4]

Terminal Azide (N₃) group: The azido group on the side chain is a bioorthogonal handle. It is

chemically stable and non-reactive within biological systems but can undergo highly specific

and efficient "click chemistry" reactions.[5][6] This allows for the covalent attachment of other

molecules, such as drugs, imaging agents, or stabilizing linkers, to the peptide after its

synthesis.[7][8]

These combined features make (R)-8-Azido-2-(Fmoc-amino)octanoic acid an invaluable tool

for creating complex biomolecules with tailored therapeutic or diagnostic properties.
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Core Applications in Drug Discovery

The unique structure of this amino acid facilitates several cutting-edge applications:

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs): The primary

application is in the construction of targeted therapeutics.[9][10][11] A peptide designed to

bind to a specific receptor on a cancer cell can be synthesized with (R)-8-Azido-2-(Fmoc-
amino)octanoic acid. The azide handle is then used to "click" a potent cytotoxic drug onto

the peptide. This approach delivers the drug directly to the target cells, increasing efficacy

and reducing systemic toxicity.[12][13]

Stapled and Cyclic Peptides: The azide group can be reacted with an alkyne-containing

amino acid also incorporated into the peptide to form a stable triazole linkage.[8] This

intramolecular cyclization, often called "stapling," can lock the peptide into its bioactive

conformation, increasing its stability against proteases, enhancing cell permeability, and

improving target affinity.[14]

Development of Chemical Probes: By clicking fluorescent dyes, biotin tags, or other reporter

molecules to the azide handle, researchers can create high-specificity chemical probes.[15]

These probes are used for target identification, validation, and imaging in complex biological

systems, a crucial step in early-stage drug discovery.

Protein Modification and Engineering: The principles used for peptides can be extended to

larger proteins. Unnatural amino acids with azide handles can be incorporated into proteins,

providing a site for specific modification that is not possible with native amino acid residues.

[15]

Experimental Protocols
Protocol 1: Incorporation of (R)-8-Azido-2-(Fmoc-
amino)octanoic acid via Fmoc-SPPS
This protocol describes the manual incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic
acid (referred to as Fmoc-Aza-OH) into a growing peptide chain on a solid-phase resin.
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Solid-Phase Peptide Synthesis (SPPS)

Post-Synthesis Conjugation (Click Chemistry)
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Caption: Workflow for synthesizing an azide-functionalized peptide via SPPS and subsequent

conjugation.

Materials:

Fmoc-Rink Amide resin (or other suitable resin)

(R)-8-Azido-2-(Fmoc-amino)octanoic acid (Fmoc-Aza-OH)

Other required Fmoc-protected amino acids

Coupling Reagent: HCTU (or HATU, HBTU)

Base: N,N-Diisopropylethylamine (DIPEA)

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade

Washing Solutions: DMF, DCM

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Solid-phase synthesis vessel and shaker

Procedure:

Resin Preparation: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and

agitate for 5 minutes. Drain, then add a fresh portion of the deprotection solution and agitate

for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM

(3x).[16]

Amino Acid Coupling (for standard amino acids):

In a separate vial, dissolve the standard Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in

DMF.
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Add DIPEA (6 eq.) to the vial and agitate for 1-2 minutes to pre-activate.

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

Wash the resin with DMF (5x) and DCM (3x).

Incorporation of Fmoc-Aza-OH:

Repeat the Fmoc deprotection step (Step 2) to expose the N-terminal amine of the

growing peptide chain.

In a separate vial, dissolve Fmoc-Aza-OH (3 eq.) and HCTU (2.9 eq.) in DMF.

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.[17]

Add the activated Fmoc-Aza-OH solution to the resin and agitate for 1-2 hours at room

temperature.

Confirm reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, allow

the reaction to proceed longer or perform a second coupling.

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Chain Elongation: Repeat steps 2 and 3 for all remaining amino acids in the sequence.

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc

deprotection (Step 2). Wash the resin with DMF, DCM, and methanol, then dry under

vacuum. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours. Filter to

separate the resin and collect the filtrate containing the crude azide-peptide.

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Purify the azide-peptide using reverse-phase HPLC (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a drug) to the

azide-functionalized peptide.
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Materials:

Purified azide-functionalized peptide

Alkyne-functionalized payload (1.5 eq.)

Copper(II) Sulfate (CuSO₄) (0.1 eq.)

Sodium Ascorbate (0.5 eq.)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 eq.)

Solvent: Degassed mixture, e.g., water/DMSO or water/t-butanol (1:1)

Procedure:

Reactant Preparation: Dissolve the azide-peptide in the chosen solvent system. In a

separate vial, dissolve the alkyne-payload.

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA

ligand in degassed water.

Reaction Assembly:

Combine the azide-peptide and alkyne-payload solutions in a reaction vial.

Add the THPTA solution, followed by the CuSO₄ solution.

Initiate the reaction by adding the sodium ascorbate solution. The solution may change

color.

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress

using LC-MS by observing the disappearance of the peptide starting material and the

appearance of the conjugated product peak.

Purification: Once the reaction is complete, purify the final peptide conjugate using RP-HPLC

to remove excess reagents and unreacted starting materials.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This copper-free click chemistry protocol is ideal for biological systems or when a metal catalyst

is undesirable.[18]

Materials:

Purified azide-functionalized peptide

Strained alkyne payload (e.g., containing DBCO or BCN) (1.5-2.0 eq.)[11]

Solvent: Biologically compatible buffer (e.g., PBS, pH 7.4) or aqueous/organic mixtures (e.g.,

DMSO/water).

Procedure:

Reactant Preparation: Dissolve the azide-peptide and the strained alkyne payload in the

chosen solvent.

Reaction: Combine the solutions and allow the reaction to proceed at room temperature or

37°C. SPAAC reactions are typically slower than CuAAC. Reaction times can range from 1 to

24 hours.

Monitoring: Monitor the reaction progress via LC-MS.

Purification: When the reaction is complete, purify the final conjugate using RP-HPLC or

another suitable chromatographic technique like size-exclusion chromatography, depending

on the nature of the conjugate.

Data Presentation
The following tables provide typical, representative data for the key processes. Actual results

may vary based on peptide sequence, reagents, and specific conditions.

Table 1: Representative SPPS Coupling Parameters
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Parameter Value/Condition Purpose Reference

Resin Loading 0.1 - 0.5 mmol/g
Defines the
synthesis scale.

[19]

Amino Acid

Equivalents
3 - 5 eq.

Drives the coupling

reaction to

completion.

[16][17]

Coupling Reagent HCTU, HATU

Activates the

carboxylic acid for

amide bond formation.

[17]

Base Equivalents

(DIPEA)
6 - 10 eq.

Neutralizes acids and

facilitates the reaction.
[16]

Coupling Time 30 - 120 min
Duration for a single

amino acid addition.
[17]

| Expected Yield (Crude) | > 90% per step | Efficiency of a single coupling cycle. |[20] |

Table 2: Comparative Click Chemistry Reaction Parameters
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Parameter
CuAAC (Copper-
Catalyzed)

SPAAC (Strain-
Promoted)

Reference

Catalyst
Copper(I)
(generated in situ)

None (Copper-free) [18][21]

Reaction Rate
Very Fast (minutes to

few hours)

Moderate to Slow (1-

24 hours)
[18]

Typical Temperature Room Temperature
Room Temperature to

37°C
[18]

Biocompatibility
Lower (due to copper

cytotoxicity)

High (widely used in

vivo)
[18]

Alkyne Reagent Terminal Alkyne
Strained Alkyne

(DBCO, BCN)
[9][11]

Typical Yield > 95% > 90% [8]

| Second-Order Rate Constant | ~10² - 10³ M⁻¹s⁻¹ | ~0.3 M⁻¹s⁻¹ (with DBCO) |[18] |

Visualization of Application
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Caption: Mechanism of action for a Peptide-Drug Conjugate utilizing a click chemistry linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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